5,7-Dimethylimidazo[1,2-a]pyrimidine
Overview
Description
5,7-Dimethylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 175.19 . It is also known as 5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient procedure has been described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature .
Molecular Structure Analysis
The InChI code for 5,7-Dimethylimidazo[1,2-a]pyrimidine is 1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1H2,2H3, (H,10,11) .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been involved in various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Physical And Chemical Properties Analysis
5,7-Dimethylimidazo[1,2-a]pyrimidine is a powder that is stored at room temperature . Its IUPAC name is 5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde .
Scientific Research Applications
Application 1: Antituberculosis Agent
- Summary of the Application : Imidazopyridine, which includes 5,7-Dimethylimidazo[1,2-a]pyrimidine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes : The compounds of the imidazo[1,2-a]pyridine class, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, have shown significant activity against MDR-TB and XDR-TB .
Application 2: Fluorescent Dyes and Sensor Molecules
- Summary of the Application : Imidazo[1,2-a]pyridines, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, are used as fluorescent dyes and fluorescent sensor molecules .
- Results or Outcomes : The compounds of the imidazo[1,2-a]pyridine class, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, have shown significant activity as fluorescent dyes and sensor molecules .
Application 3: Synthetic Chemistry
- Summary of the Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
- Methods of Application or Experimental Procedures : The development of these compounds is based on various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
- Results or Outcomes : The compounds of the imidazo[1,2-a]pyridine class, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, have shown significant activity in synthetic chemistry .
Safety And Hazards
When handling 5,7-Dimethylimidazo[1,2-a]pyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also important to ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWWUVCUTYZCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=CN12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437109 | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylimidazo[1,2-a]pyrimidine | |
CAS RN |
1990-93-8 | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1990-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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